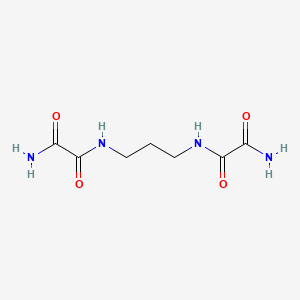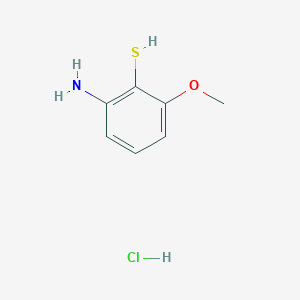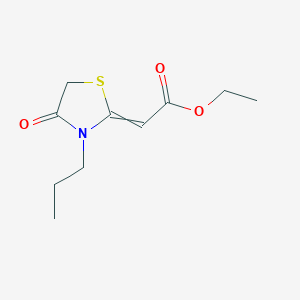
Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound containing a thiazolidine ring Thiazolidines are five-membered rings with sulfur and nitrogen atoms at the first and third positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of thioamides with acetylenic esters. One common method is the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by treatment with oxalyl chloride in dry acetonitrile at 70°C . This method yields 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives in good yields.
Industrial Production Methods
The use of green chemistry principles, such as solvent-free synthesis and reusable catalysts, can improve the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development due to its biological activities.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, leading to changes in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate can be compared with other thiazolidine derivatives:
Propriétés
Numéro CAS |
61122-98-3 |
|---|---|
Formule moléculaire |
C10H15NO3S |
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
ethyl 2-(4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C10H15NO3S/c1-3-5-11-8(12)7-15-9(11)6-10(13)14-4-2/h6H,3-5,7H2,1-2H3 |
Clé InChI |
VIMOUXDMKHVHDN-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)CSC1=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)
![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)

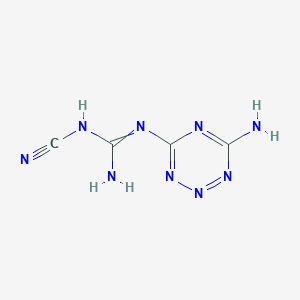
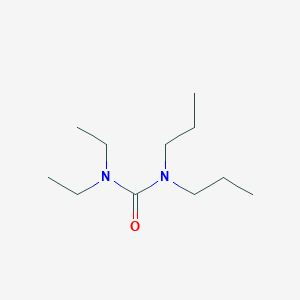
![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
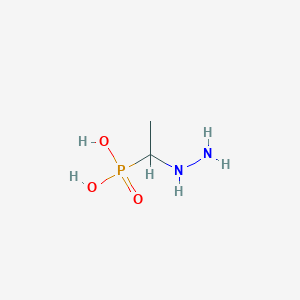
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
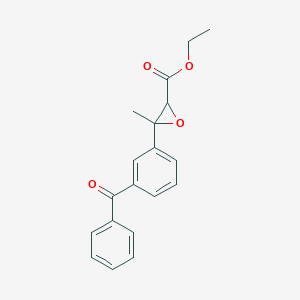
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
